molecular formula C24H21ClN2O2S B11564957 N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

Cat. No.: B11564957
M. Wt: 437.0 g/mol
InChI Key: SGCUVJSKMBGAIX-UHFFFAOYSA-N
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Description

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide is a complex organic compound that belongs to the class of benzothiazole derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide typically involves the following steps :

    Formation of Benzothiazole Core: The benzothiazole core is synthesized by the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reactions: The benzothiazole core is then subjected to various substitution reactions to introduce the desired substituents at specific positions.

    Amidation: The final step involves the amidation of the substituted benzothiazole with 2-(4-chlorophenoxy)-2-methylpropanoic acid using coupling reagents such as hydroxybenzotriazole (HOBT) and 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDCl) in the presence of a suitable solvent like dimethylformamide (DMF).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide undergoes various chemical reactions, including :

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit specific enzymes and pathways.

    Industry: Utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide involves its interaction with specific molecular targets . The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, resulting in the desired therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C24H21ClN2O2S

Molecular Weight

437.0 g/mol

IUPAC Name

N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-2-(4-chlorophenoxy)-2-methylpropanamide

InChI

InChI=1S/C24H21ClN2O2S/c1-15-18(22-26-20-8-4-5-10-21(20)30-22)7-6-9-19(15)27-23(28)24(2,3)29-17-13-11-16(25)12-14-17/h4-14H,1-3H3,(H,27,28)

InChI Key

SGCUVJSKMBGAIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C(C)(C)OC2=CC=C(C=C2)Cl)C3=NC4=CC=CC=C4S3

Origin of Product

United States

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